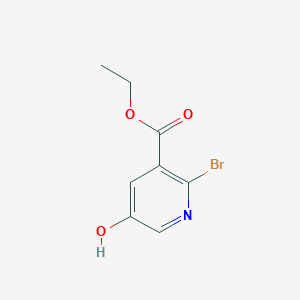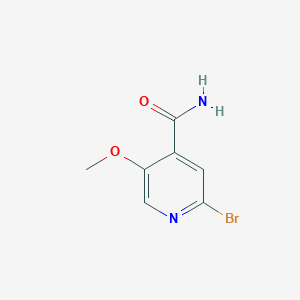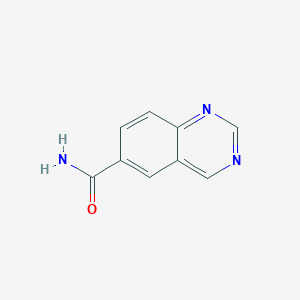
Quinazoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties . This compound, in particular, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-6-carboxamide typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under acidic conditions to yield this compound . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cyclization, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline-6-carboxamide undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as chlorine or bromine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-6-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of quinazoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, this compound can induce apoptosis and inhibit the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinazoline-4-carboxamide
- Quinazoline-2-carboxamide
- Quinazoline-6-carboxylic acid
Uniqueness
Quinazoline-6-carboxamide is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Compared to other quinazoline derivatives, it has shown higher potency in inhibiting certain enzymes and better selectivity towards specific biological targets .
Eigenschaften
Molekularformel |
C9H7N3O |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
quinazoline-6-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-8-7(3-6)4-11-5-12-8/h1-5H,(H2,10,13) |
InChI-Schlüssel |
HWHQDEHKRIXJQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC=C2C=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



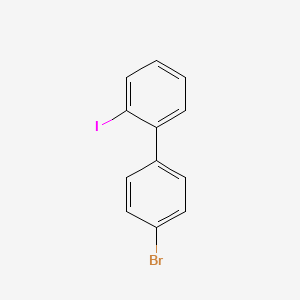
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
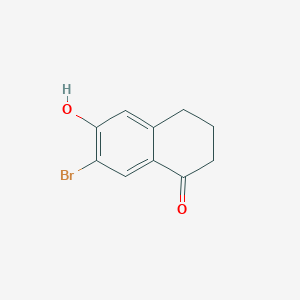
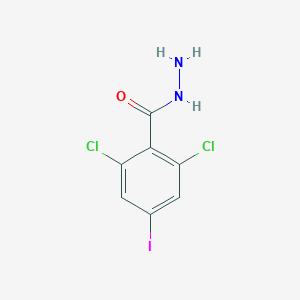
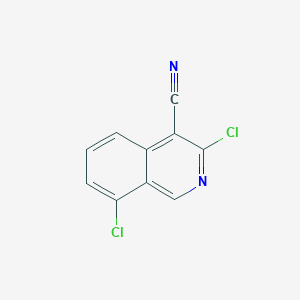
![4,6-Dibromo-3-(bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13661579.png)
![(5-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13661580.png)

